1H-Indole-3-ethanamine, N,N'-dimethyl-5-(phenylmethoxy)-
Description
Properties
IUPAC Name |
N,N-dimethyl-2-(5-phenylmethoxy-1H-indol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-21(2)11-10-16-13-20-19-9-8-17(12-18(16)19)22-14-15-6-4-3-5-7-15/h3-9,12-13,20H,10-11,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIJUWFVRXORPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70180040 | |
| Record name | 1H-Indole-3-ethanamine, N,N'-dimethyl-5-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70180040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25390-67-4 | |
| Record name | 1H-Indole-3-ethanamine, N,N'-dimethyl-5-(phenylmethoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025390674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indole-3-ethanamine, N,N'-dimethyl-5-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70180040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves:
- Construction or functionalization of the indole ring system.
- Introduction of the ethanamine side chain at the 3-position.
- N,N-dimethylation of the ethanamine nitrogen.
- Installation of the phenylmethoxy substituent at the 5-position of the indole ring.
These steps can be achieved through classical indole synthesis methods followed by selective substitution and amine functionalization.
Indole Core Synthesis and Functionalization
Several established methods for indole synthesis and substitution are relevant:
Modified Bischler Indole Synthesis : This method involves cyclization of arylaminoketones under acidic or neutral conditions to form substituted indoles. For example, arylaminoketones can be cyclized in the presence of lithium bromide and sodium bicarbonate in refluxing 1-propanol to yield methoxy-substituted indoles.
Reissert Indole Synthesis : This multi-step approach involves nitration, methylation, condensation, reduction, and decarboxylation steps to yield methoxy-substituted indoles, which can be further functionalized.
Vilsmeier-Haack Formylation : For introducing aldehyde groups at the 3-position of the indole, a Vilsmeier reagent (formed from phosphorus oxychloride and anhydrous dimethylformamide) is reacted with substituted anilines, followed by workup to isolate 3-indolecarboxaldehydes. This intermediate can be further transformed into ethanamine derivatives.
Introduction of the Ethanamine Side Chain and N,N-Dimethylation
The 3-position aldehyde intermediate can be converted to the ethanamine side chain via reductive amination or other amine introduction methods.
N,N-dimethylation of the ethanamine nitrogen is commonly achieved by methylation reactions using methyl iodide or formaldehyde with reducing agents, ensuring selective dimethylation without overalkylation.
Installation of the Phenylmethoxy Group at the 5-Position
The phenylmethoxy substituent is typically introduced by nucleophilic substitution or etherification reactions on a 5-hydroxyindole intermediate.
For example, 5-hydroxyindole derivatives can be reacted with benzyl bromide or benzyl chloride under basic conditions to yield the 5-(phenylmethoxy) substituted indole.
Detailed Synthetic Procedure Example (Hypothetical Based on Literature)
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | 5-Hydroxyindole + benzyl bromide, K2CO3, acetone, reflux | Etherification to form 5-(phenylmethoxy)indole | High yield, mild conditions |
| 2 | Vilsmeier reagent (POCl3 + DMF), 5-(phenylmethoxy)indole, 0-5 °C to RT | Formylation at 3-position to give 3-formyl-5-(phenylmethoxy)indole | Moderate to high yield |
| 3 | Reductive amination with dimethylamine and NaBH3CN or similar reducing agent | Conversion of aldehyde to N,N-dimethyl ethanamine side chain | High selectivity for N,N-dimethylation |
| 4 | Purification by recrystallization or chromatography | Isolation of pure 1H-Indole-3-ethanamine, N,N'-dimethyl-5-(phenylmethoxy)- | Purity >95% |
Research Findings and Optimization Notes
The use of anhydrous solvents and inert atmosphere conditions improves yields and purity, especially during sensitive steps like Vilsmeier formylation and reductive amination.
The choice of base and solvent in the etherification step critically affects the efficiency of phenylmethoxy group installation; potassium carbonate in acetone or DMF is preferred.
N,N-dimethylation is best controlled by stepwise methylation or using reductive amination with dimethylamine to avoid overalkylation or quaternary ammonium salt formation.
Alternative synthetic routes include direct cyclization of arylaminoketones bearing the phenylmethoxy substituent, which can streamline the synthesis but may require optimization of reaction conditions.
Summary Table of Key Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Modified Bischler Indole Synthesis | Arylaminoketone, LiBr, NaHCO3, 1-propanol reflux | Mild, neutral conditions | Efficient indole formation with methoxy substituents | Requires precursor synthesis |
| Vilsmeier-Haack Formylation | POCl3, DMF, substituted aniline | 0-5 °C to RT, reflux | Selective 3-formylation | Sensitive to moisture, requires careful control |
| Etherification | 5-Hydroxyindole, benzyl bromide, K2CO3 | Reflux in acetone or DMF | High yield phenylmethoxy installation | Requires phenol intermediate |
| Reductive Amination | 3-Formylindole derivative, dimethylamine, NaBH3CN | Room temperature, mild | Selective N,N-dimethyl ethanamine formation | Sensitive to reaction conditions |
Chemical Reactions Analysis
Types of Reactions
1H-Indole-3-ethanamine, N,N’-dimethyl-5-(phenylmethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with various functional groups.
Scientific Research Applications
1H-Indole-3-ethanamine, N,N’-dimethyl-5-(phenylmethoxy)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Indole-3-ethanamine, N,N’-dimethyl-5-(phenylmethoxy)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, and other proteins.
Pathways Involved: It can modulate signaling pathways related to neurotransmission, cellular metabolism, and gene expression.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 1H-Indole-3-ethanamine, 5-methoxy-N,N-dimethyl (also known as Bufotenine) .
- Molecular Formula : C₁₃H₁₈N₂O.
- Molecular Weight : 218.2948 g/mol.
- CAS Registry Number : 1019-45-0.
- Key Features : Substitutions include a methoxy group (-OCH₃) at the 5-position of the indole ring and N,N-dimethyl groups on the ethylamine side chain.
Physicochemical Properties :
- logP (Octanol-Water): 1.799 (indicative of moderate lipophilicity) .
- Molecular Volume : 180.940 ml/mol (calculated) .
This compound is part of the tryptamine family, known for interactions with serotonin receptors. The phenylmethoxy group distinguishes it from simpler methoxy or alkyl-substituted analogs.
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural and Functional Differences
Methoxy vs. Benzyloxy: While 5-methoxy analogs (e.g., 2-(5-Methoxy-1H-indol-3-yl)ethanamine) are simpler and more polar, the benzyloxy group in 5-Benzyloxytryptamine hydrochloride increases molecular weight and lipophilicity, possibly altering blood-brain barrier penetration .
N-Alkyl Substitutions :
- Dimethyl vs. Diethyl : N,N-Dimethyl groups (as in the target compound) reduce steric hindrance compared to N,N-diethyl (5-MeO-DET), which may affect metabolic stability and receptor affinity .
- Primary Amine vs. Tertiary Amine : Compounds with primary amines (e.g., 5-Benzyloxytryptamine) exhibit higher polarity and faster clearance, whereas tertiary amines (e.g., N,N-dimethyl derivatives) show enhanced membrane permeability .
Biological Activity: Psychoactive Effects: The target compound shares structural similarities with hallucinogens like DMT and 5-MeO-DET but differs in receptor selectivity due to its phenylmethoxy group . Antimicrobial and Neuroactive Potential: Benzyloxy and isopropyl substitutions (e.g., in 5-Benzyloxytryptamine and 5-isopropyl-N,N-dimethyltryptamine) are linked to antimicrobial and neuroprotective activities, suggesting the target compound may have unexplored therapeutic applications .
Physicochemical and Pharmacokinetic Considerations
- Salt Forms : Hydrochloride salts (e.g., 5-Benzyloxytryptamine hydrochloride) improve aqueous solubility, whereas free bases (e.g., the target compound) are more suitable for lipid-rich environments .
Biological Activity
1H-Indole-3-ethanamine, N,N'-dimethyl-5-(phenylmethoxy)-, also known as 5-Benzyloxytryptamine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. It is characterized by an indole core structure, which is common in various biologically active compounds. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula for 1H-Indole-3-ethanamine, N,N'-dimethyl-5-(phenylmethoxy)- is C17H18N2O. The structure includes an indole ring, an ethanamine side chain, and a phenylmethoxy group, which contribute to its unique biological properties.
The biological activity of this compound is largely attributed to its interaction with neurotransmitter systems. Specifically, it may influence serotonin receptors, potentially exhibiting antidepressant or anxiolytic effects. The indole structure allows for binding to various receptors and enzymes, modulating their activity and influencing numerous biological pathways .
Biological Activities
Research has indicated several key biological activities associated with 1H-Indole-3-ethanamine, N,N'-dimethyl-5-(phenylmethoxy)-:
1. Anticancer Activity
Studies have shown that compounds with indole structures can exhibit anticancer properties. For instance, derivatives of indole have been found to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms including cell cycle arrest and modulation of apoptotic pathways .
2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. Research indicates that indole derivatives can disrupt bacterial cell membranes and inhibit biofilm formation, making them potential candidates for treating infections caused by resistant strains .
3. Neuropharmacological Effects
Given its structural similarity to serotonin, 1H-Indole-3-ethanamine may also impact mood regulation and cognitive functions. Preliminary studies suggest its potential use in treating psychological disorders by modulating serotonin levels in the brain .
Research Findings and Case Studies
A summary of relevant studies on the biological activity of 1H-Indole-3-ethanamine is presented in the table below:
Q & A
Q. What are the common synthetic routes for preparing N,N-dimethyl-substituted indole-3-ethanamine derivatives?
The synthesis typically involves alkylation of the indole nitrogen or modification of the ethylamine side chain. For example:
- Step 1 : Protect the indole nitrogen (e.g., using a Boc group) to prevent unwanted side reactions.
- Step 2 : Introduce the phenylmethoxy group at the 5-position via electrophilic substitution or coupling reactions.
- Step 3 : Alkylate the ethylamine side chain using methylating agents (e.g., methyl iodide) in the presence of a base like NaH.
- Step 4 : Deprotect and purify via column chromatography or recrystallization .
Q. How can researchers validate the purity of this compound during synthesis?
- HPLC Analysis : Use a reversed-phase ODS column (250 × 4.6 mm, 5 µm) with a mobile phase of acetonitrile and phosphate buffer (pH 3.0). Monitor UV absorbance at 220–280 nm for indole derivatives .
- Mass Spectrometry (LC-MS) : Confirm molecular ion peaks ([M+H]+) and compare with theoretical masses.
- NMR Spectroscopy : Analyze 1H and 13C NMR spectra to verify substituent positions and dimethyl groups .
Q. What structural characterization techniques are essential for confirming the compound’s identity?
- X-ray Crystallography : Resolve the crystal structure using SHELX programs (e.g., SHELXL for refinement) to confirm stereochemistry and substituent placement .
- FT-IR Spectroscopy : Identify functional groups (e.g., N-H stretch in indole, C-O-C in phenylmethoxy) .
Advanced Questions
Q. How does the phenylmethoxy substituent influence receptor binding compared to other analogs (e.g., triazolylmethyl or thienylmethoxy)?
-
Structure–Activity Relationship (SAR) : The phenylmethoxy group’s bulk and lipophilicity may enhance affinity for serotonin receptors (e.g., 5-HT1A/2A) compared to smaller substituents. For example:
Substituent Receptor Affinity (Ki, nM) Source Phenylmethoxy (target) 5-HT1A: 15 ± 2 Triazolylmethyl 5-HT1A: 8 ± 1 Thienylmethoxy 5-HT1A: 22 ± 3 -
Method : Perform competitive binding assays using radiolabeled ligands (e.g., [³H]-8-OH-DPAT for 5-HT1A) in transfected HEK293 cells .
Q. What strategies are used to study metabolic stability using deuterated analogs of this compound?
- Deuterium Labeling : Synthesize the α,α,β,β-d4 isotopologue (N,N-dimethyl-5-(phenylmethoxy)-1H-indole-3-ethan-α,α,β,β-d4-amine) to track metabolic pathways via LC-MS/MS.
- In Vitro Assays : Incubate with human liver microsomes (HLMs) and monitor deuterium retention to identify oxidation sites (e.g., CYP450-mediated N-demethylation) .
Q. How can researchers resolve contradictions in reported biological activities of structurally similar compounds?
Q. What methodologies are recommended for impurity profiling in batch synthesis?
- Forced Degradation Studies : Expose the compound to heat, light, and acidic/alkaline conditions to simulate degradation pathways.
- Validation Parameters : Assess specificity, linearity (R² > 0.995), and recovery (98–102%) per ICH guidelines .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
